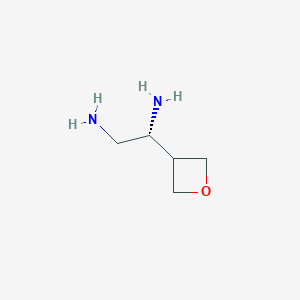
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine, also known as OED, is a chiral diamine that has been widely used as a building block in the synthesis of various chiral compounds. The unique structure of OED containing a cyclic ether and a chiral center makes it an attractive target for synthetic chemists.
Wirkmechanismus
The mechanism of action of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine is not well understood. However, it is believed that (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine acts as a chiral auxiliary in the synthesis of chiral compounds. The chiral center of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can induce chirality in the products, which can be used to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. However, it has been reported that (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine is non-toxic and has low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine as a chiral building block include its high chiral purity, ease of synthesis, and versatility in various synthetic applications. The limitations of using (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine include its relatively low yield and the need for careful handling due to its sensitivity to moisture and air.
Zukünftige Richtungen
There are several future directions for the research on (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. One direction could be the development of more efficient and practical methods for the synthesis of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. Another direction could be the exploration of new synthetic applications of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine in the synthesis of chiral compounds. Furthermore, the potential biomedical applications of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine, such as drug delivery and gene therapy, could also be explored in future research.
Synthesemethoden
The synthesis of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be achieved through a few different methods. One of the most common methods is the reduction of 3-oxetanone with L-selectride in THF at -78°C. Another method involves the reaction of 3-bromo-1-propanol with methylamine in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The yield of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine from these methods is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine has been widely used as a chiral building block in the synthesis of various chiral compounds. For example, (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be used to synthesize chiral cyclic amines, which are important intermediates in the synthesis of chiral drugs. (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can also be used to synthesize chiral amino alcohols, which are important building blocks in the synthesis of chiral ligands for asymmetric catalysis. In addition, (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be used to synthesize chiral polyamines, which have potential applications in drug delivery and gene therapy.
Eigenschaften
IUPAC Name |
(1R)-1-(oxetan-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-1-5(7)4-2-8-3-4/h4-5H,1-3,6-7H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRJBCPSCEADJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@H](CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2739092.png)

![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)
![4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2739098.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)

![1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2739103.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2739106.png)
![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)
![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2739108.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride](/img/structure/B2739109.png)
![7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2739110.png)